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molecular formula C13H11N3O B8578358 1-Phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 59361-48-7

1-Phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

Cat. No. B8578358
M. Wt: 225.25 g/mol
InChI Key: WJHWFJKKHQQAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04009166

Procedure details

To a solution of 2.2 g of 1-phenyl-2-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine and 20 ml of dimethylformamide was added 0.5 g of approximately 50% sodium hydride, and the mixture was allowed to stand at room temperature for 30 minutes. To this was further added dropwise 4.2 g of trimethyl phosphate and the resulting mixture was heated at a temperature of 170° - 180° C in a sealed-tube for 7 hours. After the reaction was complete, the solvent was removed from the reaction mixture by distillation under reduced pressure. The residue thus obtained was diluted with water, extracted with ether and dehydrated. The ether was removed by evaporation to leave a residue. This residue was recrystallized from a mixture of ether and petroleum ether to yield 1.7 g of 1-phenyl-3-methyl-2-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine as colorless prisms, melting at 172° - 173° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:12]3[N:13]=[CH:14][CH:15]=[CH:16][C:11]=3[CH2:10][NH:9][C:8]2=[O:17])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:18]N(C)C=O.[H-].[Na+].P(OC)(OC)(OC)=O>O>[C:1]1([N:7]2[C:12]3[N:13]=[CH:14][CH:15]=[CH:16][C:11]=3[CH2:10][N:9]([CH3:18])[C:8]2=[O:17])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(NCC2=C1N=CC=C2)=O
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
P(=O)(OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated at a temperature of 170° - 180° C in a sealed-tube for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the reaction mixture by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The ether was removed by evaporation
CUSTOM
Type
CUSTOM
Details
to leave a residue
CUSTOM
Type
CUSTOM
Details
This residue was recrystallized from a mixture of ether and petroleum ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(N(CC2=C1N=CC=C2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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